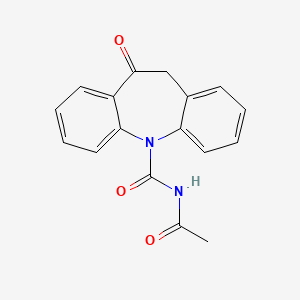
N-acetyl oxcarbazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl oxcarbazepine is a derivative of oxcarbazepine, which is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. This compound is formed as a potential impurity during the bulk synthesis of oxcarbazepine . It is important to control the levels of this compound in pharmaceutical preparations to ensure the safety and efficacy of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl oxcarbazepine involves the acetylation of oxcarbazepine. This can be achieved by reacting oxcarbazepine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity levels .
化学反応の分析
Types of Reactions
N-acetyl oxcarbazepine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives .
科学的研究の応用
N-acetyl oxcarbazepine has several scientific research applications, including:
作用機序
The mechanism of action of N-acetyl oxcarbazepine is not well-documented, but it is believed to be similar to that of oxcarbazepine. Oxcarbazepine and its derivatives, including this compound, are thought to exert their effects by blocking voltage-sensitive sodium channels. This stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses, thereby preventing the spread of seizures .
類似化合物との比較
Similar Compounds
Oxcarbazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
N-formyl oxcarbazepine: Another impurity formed during the synthesis of oxcarbazepine.
N-carbamoyl oxcarbazepine: Another impurity formed during the synthesis of oxcarbazepine.
Oxcarbazepine dimer: Another impurity formed during the synthesis of oxcarbazepine.
Uniqueness
N-acetyl oxcarbazepine is unique due to its specific acetyl group, which distinguishes it from other impurities and derivatives of oxcarbazepine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it an important compound to study in the context of oxcarbazepine formulations .
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
N-acetyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)18-17(22)19-14-8-4-2-6-12(14)10-16(21)13-7-3-5-9-15(13)19/h2-9H,10H2,1H3,(H,18,20,22) |
InChIキー |
YUQHIZBYIGTPDR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


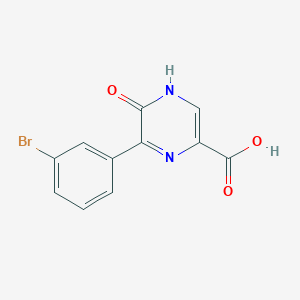
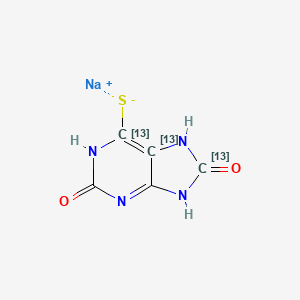
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
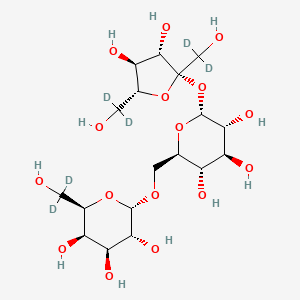
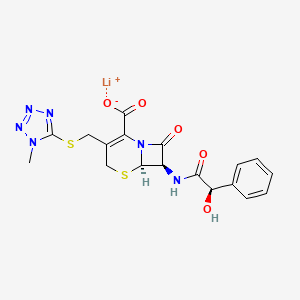
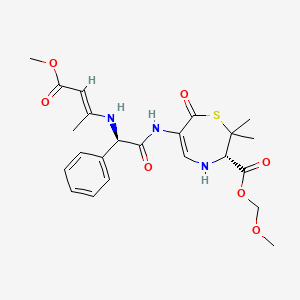
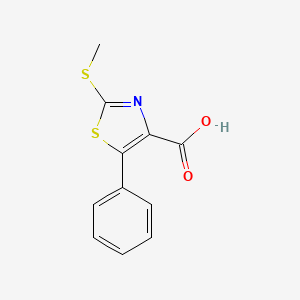
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
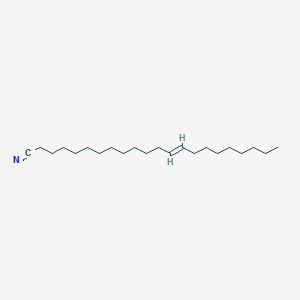
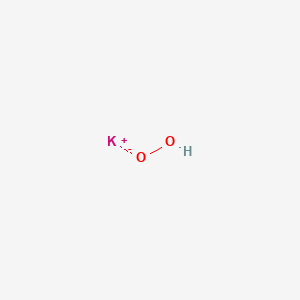
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
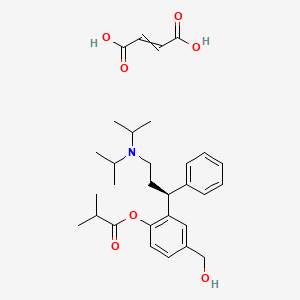
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
